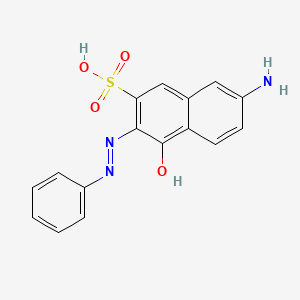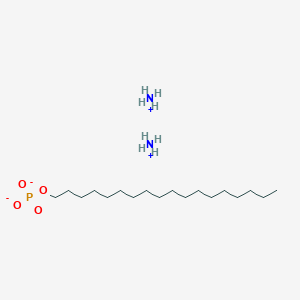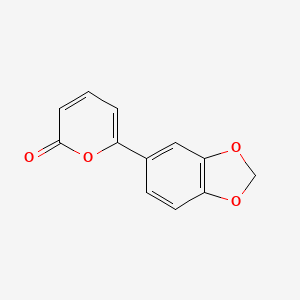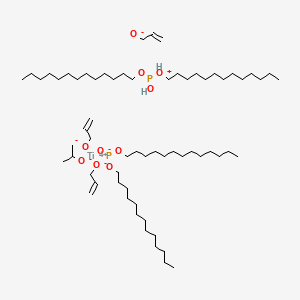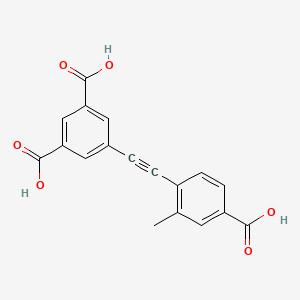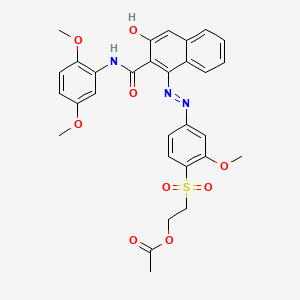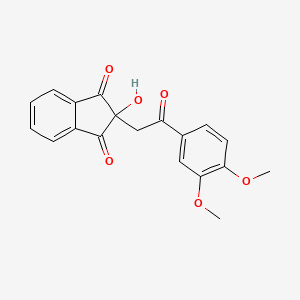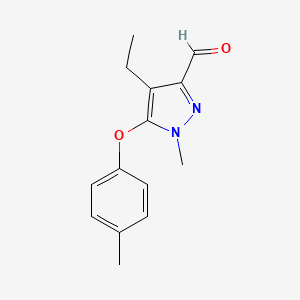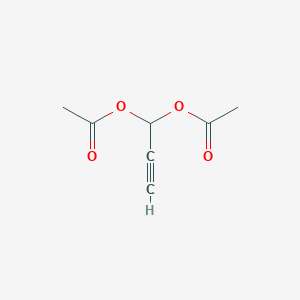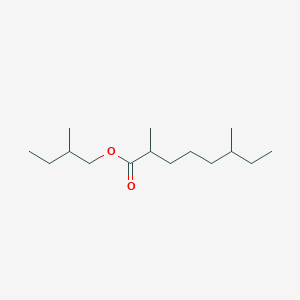
disodium;(E)-but-2-enedioate;(E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenedioic acid, 1-(2,2,3,3-tetrafluoropropyl) ester, sodium salt (1:1), polymer with ethenylbenzene and sodium 2-butenedioate (2:1) is a complex polymeric compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps:
Esterification: 2-Butenedioic acid reacts with 2,2,3,3-tetrafluoropropanol in the presence of a catalyst to form 2-Butenedioic acid, 1-(2,2,3,3-tetrafluoropropyl) ester.
Neutralization: The ester is then neutralized with sodium hydroxide to form the sodium salt.
Polymerization: The sodium salt of the ester is polymerized with ethenylbenzene and sodium 2-butenedioate in a specific ratio (2:1) under controlled conditions to form the final polymer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and polymerization processes. These processes are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the polymer.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex polymers and materials.
Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The polymeric structure allows it to form stable complexes with other molecules, enhancing its functionality in different applications. The presence of fluorine atoms in the ester group contributes to its chemical stability and resistance to degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butenedioic acid, 1-(2,2,3,3-tetrafluoropropyl) ester
- Sodium 2-butenedioate
- Ethenylbenzene polymer
Uniqueness
Compared to similar compounds, 2-Butenedioic acid, 1-(2,2,3,3-tetrafluoropropyl) ester, sodium salt (1:1), polymer with ethenylbenzene and sodium 2-butenedioate (2:1) stands out due to its unique combination of functional groups and polymeric structure. This combination imparts enhanced chemical stability, resistance to degradation, and versatility in various applications.
Propriétés
Numéro CAS |
72845-29-5 |
|---|---|
Formule moléculaire |
C19H16F4Na2O8 |
Poids moléculaire |
494.3 g/mol |
Nom IUPAC |
disodium;(E)-but-2-enedioate;(E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C7H6F4O4.C4H4O4.2Na/c1-2-8-6-4-3-5-7-8;8-6(9)7(10,11)3-15-5(14)2-1-4(12)13;5-3(6)1-2-4(7)8;;/h2-7H,1H2;1-2,6H,3H2,(H,12,13);1-2H,(H,5,6)(H,7,8);;/q;;;2*+1/p-2/b;2*2-1+;; |
Clé InChI |
WJRSADWRAPSSLG-PCDNQUEOSA-L |
SMILES isomérique |
C=CC1=CC=CC=C1.C(C(C(F)F)(F)F)OC(=O)/C=C/C(=O)O.C(=C/C(=O)[O-])\C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C=CC1=CC=CC=C1.C(C(C(F)F)(F)F)OC(=O)C=CC(=O)O.C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


